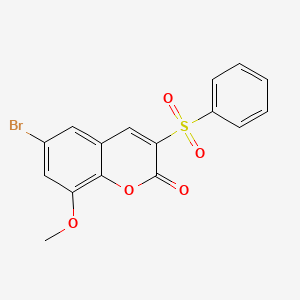

3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-bromo-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO5S/c1-21-13-9-11(17)7-10-8-14(16(18)22-15(10)13)23(19,20)12-5-3-2-4-6-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRCHQWVOAXQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromenone derivative followed by sulfonylation and methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted chromenones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one is C16H11BrO5S, with a CAS Number of 904450-35-7. The structure features a chromenone core substituted with a benzenesulfonyl group and a methoxy group, contributing to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) . The mechanism behind this activity often involves the induction of apoptosis and cell cycle arrest.

Case Study: Antitumor Mechanism

A study demonstrated that specific derivatives of chromenones exhibited potent cytotoxic effects against Hep-G2 cells, with IC50 values indicating significant inhibition of cell growth. The structural modifications in these compounds were crucial for enhancing their biological activity.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various bioactive molecules. Its reactivity allows for the introduction of different functional groups through chemical transformations.

Synthesis Pathways

The compound can be reacted with hydrazine derivatives to yield pyrazole-containing chromenones, which have shown improved pharmacological profiles . These transformations are essential for developing new therapeutic agents.

| Reaction Type | Product | Yield |

|---|---|---|

| Hydrazine Reaction | 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | 72% |

| Reaction with Isocyanates | 3-(3-benzoyl-1-phenyl-1H-pyrazole) | 80% |

Anti-inflammatory Properties

Compounds derived from chromenones, including this compound, have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Experimental Findings

In vitro assays demonstrated that specific derivatives significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in managing chronic inflammatory conditions.

Antimicrobial Activity

Research has also explored the antimicrobial properties of chromenone derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, indicating their potential as therapeutic agents in combating infections .

Example Study

A derivative was tested against Staphylococcus aureus and Escherichia coli, exhibiting considerable antibacterial activity with MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromo and methoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

The benzenesulfonyl group at position 3 distinguishes the target compound from analogs with alternative substituents:

3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one (Compound 2c)

- Molecular formula : C₁₉H₁₇BrN₂O₄

- Key features: Replaces the benzenesulfonyl group with a benzyloxyimino-2-bromoethyl moiety.

- Synthesis: Prepared via condensation of O-benzyl hydroxylamine hydrochloride with a bromoethyl precursor in methanol .

- Implications: The bulky benzyloxyimino group may reduce crystallinity compared to the planar benzenesulfonyl group.

6-Allyl-3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one

- Molecular formula : C₁₅H₁₃BrO₄

- Key features : Features a 2-bromoacetyl group at position 3 and an allyl group at position 4.

Substituent Variations at Position 6

The bromo substituent at position 6 is critical for electronic and steric effects:

7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

- Molecular formula : C₁₅H₁₆O₄

- Key features : Replaces bromo at position 6 with a hydroxyl group and introduces a methylbutenyl group at position 3.

- Implications : The hydroxyl group enhances solubility in polar solvents, while the methylbutenyl group may improve membrane permeability in biological systems .

Substituent Variations at Position 8

The methoxy group at position 8 is conserved in many analogs but varies in others:

5-Hydroxy-6-(2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-chromen-2-one

Data Table: Structural and Physical Properties

Key Research Findings

Electronic Effects : The benzenesulfonyl group in the target compound enhances electron deficiency at position 3, making it more reactive toward nucleophilic aromatic substitution than analogs with alkyl or hydroxyl groups .

Biological Relevance: Brominated chromenones (e.g., the target compound and Compound 2c) show promise as kinase inhibitors due to their ability to mimic ATP-binding motifs .

Crystallographic Challenges: Analogs with bulky substituents (e.g., benzyloxyimino groups) are less amenable to single-crystal X-ray diffraction, necessitating advanced software like SHELXL for structural validation .

Biological Activity

3-(Benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one class, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H11BrO5S, with a molecular weight of approximately 399.23 g/mol. The compound features a bromo group at position 6, a methoxy group at position 8, and a benzenesulfonyl group , which contribute to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity, with MIC values reported in the range of 15.625–62.5 μM for certain strains .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated significant cytotoxicity with IC50 values less than 900 nM against multiple cancer cell lines, indicating its potential as an anticancer agent .

- Antioxidant Activity : The antioxidant capacity of the compound has been assessed through various assays, revealing its ability to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The benzenesulfonyl moiety can interact with specific enzymes, potentially inhibiting their activity. This interaction may disrupt essential metabolic pathways in bacteria and cancer cells .

- DNA Interaction : Preliminary studies suggest that the compound may bind to DNA or interfere with DNA replication processes, contributing to its anticancer effects.

- Oxidative Stress Modulation : By acting as an antioxidant, the compound may reduce oxidative damage in cells, enhancing cell survival and function under stress conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(benzenesulfonyl)-6-bromo-8-methoxy-2H-chromen-2-one, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves functionalization of the chromenone core. Key steps include:

- Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to room temperature) .

- Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) with catalytic AIBN .

- Methoxy Group Retention : Protection/deprotection strategies (e.g., methyl ether formation using methyl iodide and K₂CO₃ in acetone) to preserve the 8-methoxy group .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry, temperature, and catalyst loading to minimize side products (e.g., over-sulfonylation).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzenesulfonyl proton signals at δ 7.5–8.0 ppm; methoxy singlet at δ ~3.8 ppm) .

- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂BrO₅S: calculated m/z 419.96) .

- Crystallography :

- Single-crystal X-ray diffraction : Resolve absolute configuration using SHELX (e.g., SHELXL for refinement, ORTEP-3 for visualization) .

- Validation : Check CIF files with PLATON/ADDSYM to detect twinning or disorder .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice inform intermolecular interactions and stability?

- Methodology : Perform graph set analysis (GSA) on X-ray data to classify hydrogen bonds (e.g., D⋯A distances, angles). Example interactions:

- Sulfonyl O atoms as acceptors with aromatic C–H donors (e.g., C–H⋯O, ~2.8–3.0 Å).

- Methoxy O atoms participating in weak C–H⋯O bonds .

- Table : Representative Hydrogen Bond Parameters (Hypothetical Data)

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|---|

| C8–H8 | O1 (Sulfonyl) | 2.92 | 155 | C(6) |

| C12–H12 | O2 (Methoxy) | 3.05 | 145 | S(6) |

Q. What strategies resolve contradictions in biological activity data across studies?

- Approach :

- Dose-Response Analysis : Replicate assays (e.g., kinase inhibition) with standardized concentrations (e.g., 1–100 µM) to identify EC₅₀ discrepancies .

- Metabolic Stability Tests : Use liver microsomes to assess if variations arise from differential metabolism .

- Structural Analog Comparison : Compare with 6-bromo-3-hydroxy-4-oxo derivatives to isolate the benzenesulfonyl group’s role .

Q. How do substituents (e.g., bromo, methoxy) influence electronic properties and reactivity?

- Computational Analysis :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces. The bromine atom increases electrophilicity at C6, while methoxy groups donate electron density via resonance .

- Experimental Validation :

- Hammett Constants : Correlate σ values (Br: +0.23; OMe: -0.27) with reaction rates in nucleophilic substitution .

Q. What challenges arise in refining the crystal structure when disorder or twinning is present?

- Solutions :

- Twinning Detection : Use SHELXL’s TWIN/BASF commands to model twin domains. For severe cases, apply detwinning algorithms in CrysAlisPro .

- Disorder Handling : Split occupancy of disordered sulfonyl or methoxy groups, constrained via SIMU/ISOR instructions in SHELXL .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.